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Compound of Interest

Compound Name: 3-(p-Tolyl)furan-2,5-dione

Cat. No.: B15053790 Get Quote

For researchers, scientists, and drug development professionals, understanding the three-

dimensional structure of small molecules is paramount for rational drug design and materials

science. X-ray crystallography stands as the gold standard for elucidating these structures at

an atomic level. This guide provides a comparative overview of the X-ray crystallographic data

for several furan-2,5-dione (maleic anhydride) derivatives, offering insights into the impact of

various substituents on their solid-state structures. While a systematic crystallographic study of

3-(p-Tolyl)furan-2,5-dione derivatives is not readily available in the public domain, this guide

leverages data from closely related compounds to provide a valuable comparative analysis.

Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for selected furan-2,5-dione

derivatives, providing a basis for comparing their crystal packing and molecular geometries.

The parent maleic anhydride is included as a baseline.
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Experimental Protocols
The determination of crystal structures for the compared derivatives generally follows a

standard single-crystal X-ray diffraction workflow. Below are detailed methodologies based on

the cited literature.

Synthesis and Crystallization
3,4-Bis[4-(4-methoxyphenoxy)phenyl]-2,5-dihydrofuran-2,5-dione: The compound was

synthesized by the hydrolysis of the corresponding N-methyl maleimide derivative using

potassium hydroxide in a mixture of water, tetrahydrofuran, and methanol. Yellow block-like

crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol

solution at room temperature over one week[1].

3-(Triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione·THF: The synthesis of this

compound was not detailed in the crystallographic report. Pale yellow needle-like crystals

were obtained, and the structure was determined as a tetrahydrofuran monosolvate[2][3].

2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione: The synthesis was aimed at

producing a compound with potential anticonvulsant activity. The crystallographic study was

performed on crystals obtained from the synthetic process[4].
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X-ray Data Collection and Structure Refinement
A typical experimental setup for X-ray diffraction analysis of these compounds involves the

following steps:

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 130 K) to minimize

thermal vibrations and improve data quality. X-ray diffraction data are collected using a

diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source

(e.g., Mo Kα or Cu Kα radiation). Data are typically collected using ω or φ scans.

Data Reduction: The raw diffraction images are processed to integrate the reflection

intensities, correct for Lorentz and polarization effects, and apply an absorption correction.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen

atoms are typically refined anisotropically. Hydrogen atoms may be located from the

difference Fourier map and refined isotropically or placed in calculated positions and refined

using a riding model.

For instance, the data for 3-(Triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione·THF was

collected on an Agilent Xcalibur Sapphire3 CCD diffractometer at 130 K using Mo Kα

radiation[3]. The structure was solved with SHELXS97 and refined with SHELXL2014[3].

Alternative Characterization Methods
While X-ray crystallography provides definitive structural information in the solid state, other

analytical techniques are crucial for a comprehensive characterization of furan-2,5-dione

derivatives, especially for understanding their properties in solution and for routine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

routinely used to confirm the molecular structure of synthesized compounds in solution. For

example, novel maleic anhydride derivatives have been characterized by NMR to elucidate

their molecular structures[5][6].
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Computational Studies: Density Functional Theory (DFT) calculations are often employed to

complement experimental data. These studies can predict molecular geometries, electronic

properties, and spectroscopic features, offering insights into the structure and reactivity of

the molecules.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional

groups present in the molecule, such as the C=O stretching vibrations of the anhydride

group.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact

mass of the molecule, confirming its elemental composition.

Visualizing the Workflow and Structural
Comparisons
The following diagrams, generated using the DOT language, illustrate the experimental

workflow for X-ray crystallography and a conceptual comparison of the studied furan-2,5-dione

derivatives.
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Experimental workflow for X-ray crystallography.
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Substituent Effects on Crystal Structure
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Comparison of substituent effects on the furan-2,5-dione core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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